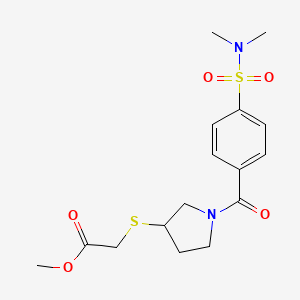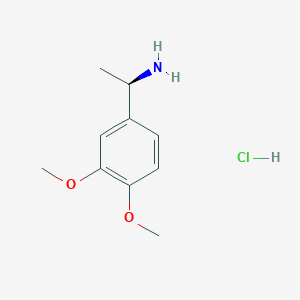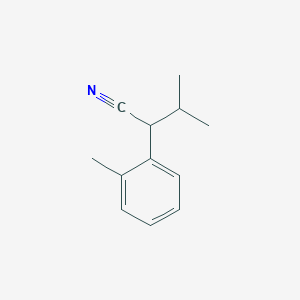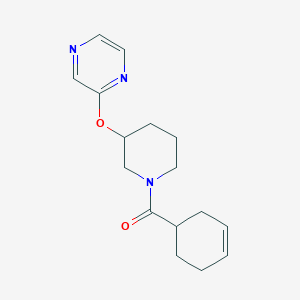![molecular formula C22H22N4O2 B2399972 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2310127-09-2](/img/structure/B2399972.png)
6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one involves its binding to the ATP-binding site of CDK2 and GSK-3β. This binding results in the inhibition of the activity of these enzymes (Kumar et al., 2016). The inhibition of CDK2 may lead to cell cycle arrest, while the inhibition of GSK-3β may enhance glycogen synthesis.
Biochemical and Physiological Effects
Studies have shown that 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one exhibits selectivity towards CDK2 and GSK-3β, with minimal effects on other kinases (Kumar et al., 2016). This selectivity may reduce the potential for off-target effects and increase the specificity of the compound. Additionally, 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one has been found to inhibit the growth of cancer cells in vitro (Kumar et al., 2016). These findings suggest that this compound may have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its selectivity towards CDK2 and GSK-3β, which may reduce the potential for off-target effects. However, one limitation is that the compound may not exhibit the same effects in vivo as it does in vitro. Further studies are needed to determine the efficacy and safety of this compound in vivo.
Orientations Futures
Possible future directions for research on 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one include:
1. Investigation of the compound's effects on other kinases and cellular processes.
2. Evaluation of the compound's efficacy and safety in animal models.
3. Development of analogs with improved selectivity and potency.
4. Exploration of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders.
Conclusion
In conclusion, 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one is a synthetic compound that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. Further research is needed to determine the efficacy and safety of this compound in vivo and explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one has been achieved using different methods. One such method involves the reaction of 4-(cyclopropylamino)pyridine-2-carboxylic acid with isoquinoline-1-carbonyl chloride in the presence of triethylamine. This reaction produces 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one in good yields (Kumar et al., 2016).
Applications De Recherche Scientifique
6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β) (Kumar et al., 2016). These enzymes play crucial roles in various cellular processes, including cell cycle regulation and glycogen synthesis. Inhibition of these enzymes by 6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one may have implications for the treatment of diseases such as cancer and diabetes.
Propriétés
IUPAC Name |
6-cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-20-8-7-19(16-5-6-16)24-26(20)17-10-13-25(14-11-17)22(28)21-18-4-2-1-3-15(18)9-12-23-21/h1-4,7-9,12,16-17H,5-6,10-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFKUHVGCZUESY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=NC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399891.png)
![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)
![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2399897.png)
![(3-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399898.png)
![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)
![5,6-dimethyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2399900.png)
![N-[1-[(4-Fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2399903.png)


![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2399911.png)
